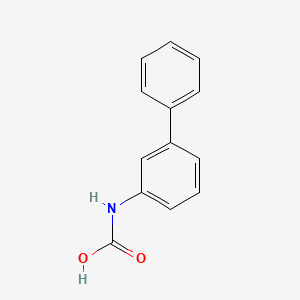
1,1'-Biphenyl-3-ylcarbamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Biphenyl-3-ylcarbamic acid is an organic compound with the molecular formula C13H11NO2 It is a derivative of biphenyl, where a carbamic acid group is attached to the third position of the biphenyl ring
准备方法
The synthesis of 1,1’-Biphenyl-3-ylcarbamic acid typically involves the reaction of 3-aminobiphenyl with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of safer and more efficient reagents to minimize hazards associated with phosgene.
化学反应分析
1,1’-Biphenyl-3-ylcarbamic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamic acid group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1,1’-Biphenyl-3-ylcarbamic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1,1’-Biphenyl-3-ylcarbamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved.
相似化合物的比较
1,1’-Biphenyl-3-ylcarbamic acid can be compared with other similar compounds, such as:
1,1’-Biphenyl-4-ylcarbamic acid: Similar structure but with the carbamic acid group attached to the fourth position of the biphenyl ring.
1,1’-Biphenyl-2-ylcarbamic acid: The carbamic acid group is attached to the second position of the biphenyl ring.
The uniqueness of 1,1’-Biphenyl-3-ylcarbamic acid lies in its specific position of the carbamic acid group, which can influence its reactivity and interactions with other molecules.
属性
分子式 |
C13H11NO2 |
|---|---|
分子量 |
213.23 g/mol |
IUPAC 名称 |
(3-phenylphenyl)carbamic acid |
InChI |
InChI=1S/C13H11NO2/c15-13(16)14-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,14H,(H,15,16) |
InChI 键 |
DRECIEYEWWKVNA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)NC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















